molecular formula C8H9F2N B12078680 2-(4,4-Difluorocyclohexylidene)acetonitrile

2-(4,4-Difluorocyclohexylidene)acetonitrile

Cat. No.: B12078680
M. Wt: 157.16 g/mol
InChI Key: RORMVYWNBZHKPK-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexylidene)acetonitrile is an organic compound with the molecular formula C8H11F2N It is characterized by the presence of a difluorocyclohexylidene group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexylidene)acetonitrile typically involves the reaction of 4,4-difluorocyclohexanone with a suitable nitrile source under specific conditions. One common method includes the use of (carbethoxymethylene)triphenylphosphorane as a reagent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures (around 65°C) overnight. The crude product is then purified using flash column chromatography to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The difluorocyclohexylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexylidene)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexylidene)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the difluorocyclohexylidene moiety can engage in various interactions with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: A precursor in the synthesis of 2-(4,4-Difluorocyclohexylidene)acetonitrile.

    4-Fluorophenylacetonitrile: Another nitrile compound with a fluorinated aromatic ring.

    2-Fluorocyclohexanone: A related compound with a single fluorine atom on the cyclohexanone ring.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the cyclohexylidene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2-(4,4-difluorocyclohexylidene)acetonitrile

InChI

InChI=1S/C8H9F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h3H,1-2,4-5H2

InChI Key

RORMVYWNBZHKPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=CC#N)(F)F

Origin of Product

United States

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